BENGHE Foundational & Exploratory

Check Availability & Pricing

understanding the NAD+-dependent deacylase
activity of SIRT5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SIRTS5 inhibitor 5

Cat. No.: B11936878

An In-depth Technical Guide to the NAD+-Dependent Deacylase Activity of Sirtuin 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein deacylase family, predominantly
localized within the mitochondria.[1] Unlike other sirtuins that primarily function as
deacetylases, SIRT5 exhibits a unique and potent enzymatic activity, specializing in the
removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl,
and glutaryl moieties.[1][2] This distinct substrate preference positions SIRT5 as a critical
regulator of cellular metabolism and homeostasis.[1] Its activities influence a wide array of
metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation
(FAO), and ammonia detoxification.[2][3] Dysregulation of SIRT5 has been implicated in a
variety of pathologies, including metabolic disorders, cardiovascular diseases,
neurodegeneration, and cancer, where it can act as either a tumor promoter or suppressor
depending on the context.[1][4] This guide provides a comprehensive technical overview of
SIRTS's deacylase activity, its biological functions, methods for its study, and its potential as a
therapeutic target.

Catalytic Mechanism and Substrate Specificity

SIRTS catalyzes the NAD+-dependent removal of acyl groups from lysine residues. The
reaction consumes one molecule of NAD+ and produces the deacylated protein, nicotinamide
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(NAM), and 2'-O-acyl-ADP-ribose.[2]

The catalytic efficiency of SIRTS5 for desuccinylation, demalonylation, and deglutarylation is
significantly higher—by approximately 1000-fold—than its deacetylase activity.[5] This unique
specificity is conferred by the architecture of its substrate-binding pocket. Key residues,
tyrosine-102 (Tyr102) and arginine-105 (Arg105), are crucial for recognizing and stabilizing the
negatively charged carboxylate of the acyl group.[5][6] Furthermore, the presence of a smaller
residue, alanine-86 (Ala86), in place of a bulkier phenylalanine found in other sirtuins, creates a
larger binding pocket capable of accommodating these bulkier acyl modifications.[5][7]
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Caption: The NAD+-dependent deacylation reaction catalyzed by SIRTS5.

Biological Functions and Key Signaling Pathways

SIRTS5 is a pivotal regulator of mitochondrial metabolism, modulating the activity of numerous
enzymes involved in core energy-producing and biosynthetic pathways.

Regulation of TCA Cycle and Glycolysis
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SIRTS influences the TCA cycle by targeting key enzymes. It can desuccinylate and activate
isocitrate dehydrogenase 2 (IDH2), a major producer of NADPH for antioxidant defense.[2][3]
Conversely, some studies suggest SIRT5 represses the activity of the pyruvate dehydrogenase
complex (PDC) through desuccinylation.[2] In glycolysis, SIRT5 has been shown to
demalonylate and promote the activity of glyceraldehyde 3-phosphate dehydrogenase
(GAPDH).[2][8]
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Caption: SIRTS5 regulation of glycolysis and the TCA cycle.

Fatty Acid Oxidation (FAO) and Ketogenesis

SIRTS plays a significant role in promoting FAO, particularly under conditions of energy stress.
[2] It desuccinylates and activates enoyl-CoA hydratase (ECHA) in the myocardium, and
SIRT5-deficient hearts show impaired fatty acid metabolism.[3][9] It also facilitates ketogenesis
by desuccinylating and increasing the activity of 3-hydroxy-3-methylglutaryl CoA synthase 2
(HMGCS2), the rate-limiting enzyme in ketone body production.[2][3]

Ammonia Detoxification (Urea Cycle)

One of the first identified roles for SIRT5 was in the urea cycle. It deacetylates and activates
carbamoyl phosphate synthetase 1 (CPS1), the enzyme that catalyzes the first committed step
of the cycle.[10][11] Mice lacking SIRTS exhibit elevated blood ammonia levels during fasting,
highlighting its crucial role in nitrogenous waste management.[10][11]
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Caption: SIRT5 regulation of the urea cycle via CPS1.

Reactive Oxygen Species (ROS) Detoxification
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SIRTS5 contributes to cellular redox balance by activating key NADPH-producing enzymes.[2]
Through desuccinylation of IDH2 and deglutarylation of glucose-6-phosphate dehydrogenase
(G6PD), SIRT5 enhances the production of NADPH, which is essential for regenerating the
primary antioxidant glutathione (GSH).[2] It also mitigates oxidative stress by desuccinylating
and inhibiting the peroxisomal enzyme acyl-CoA oxidase 1 (ACOX1), a source of hydrogen
peroxide.[4][12]

Data Presentation: Quantitative Analysis
Table 1: Kinetic Parameters of SIRT5 Deacylase Activity

The catalytic efficiency (kcat/Km) of SIRT5 varies significantly depending on the acyl group,
demonstrating its preference for negatively charged modifications over acetylation.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6233320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233320/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00687
https://pmc.ncbi.nlm.nih.gov/articles/PMC9340778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Peptide kcat/Km Reference(s
Acyl Group  Km (pM) kcat (s™)
Substrate (M—1s?) )

H3K9 peptide  Acetyl - - 1.8 [13]

H3K9 peptide  Succinyl - - 383 [13]

CPS1-
derived Glutaryl - - 337,000 [14]
peptide

Generic

) Glutaryl - - 18,699 [15]
Peptide

Generic

) Succinyl - - 13,995 [15]
Peptide

Generic
) Malonyl - - 3,758 [15]
Peptide

Generic

Acetyl - - 16 15
Peptide y 1]

Note: Kinetic
parameters
can vary
based on
assay
conditions
and the
specific
peptide
sequence

used.

Table 2: Key Protein Substrates of SIRT5

SIRTS5 targets a multitude of proteins, primarily within the mitochondria, across various
metabolic pathways.
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Acyl Modification Biological Pathway

Protein Substrate . Reference(s)
Removed | Function
Carbamoyl Phosphate  Acetyl, Succinyl, Urea Cycle, Ammonia (B1[10]
Synthetase 1 (CPS1) Glutaryl Detoxification
Isocitrate
) TCA Cycle, ROS
Dehydrogenase 2 Succinyl, Glutaryl S [2][3]
Detoxification
(IDH2)

Glyceraldehyde-3-

Phosphate )

Malonyl Glycolysis [2][8]
Dehydrogenase
(GAPDH)
Enoyl-CoA Hydratase ) ) o

Succinyl Fatty Acid Oxidation [31[9]
(ECHA)
HMG-CoA Synthase 2 ) ]

Succinyl Ketogenesis [2][3]
(HMGCS2)
Glucose-6-Phosphate Pentose Phosphate
Dehydrogenase Glutaryl Pathway, ROS [2]
(G6PD) Detoxification
Acyl-CoA Oxidase 1 ) Peroxisomal FAO,

Succinyl ) [41[12]
(ACOX1) ROS Homeostasis
Pyruvate
Dehydrogenase Succinyl Pyruvate Metabolism [2]
Complex (PDC)

Table 3: Selected SIRT5 Modulators for Drug
Development

The development of specific SIRT5 inhibitors and activators is an active area of research for
therapeutic applications.
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Potency (ICso / Fold
Compound Type L Reference(s)
Activation)

. o ~22 UM (deacetylase
Suramin Inhibitor o [4]
activity)

Thiosuccinyl peptides Inhibitor ~3-4 uM [16][17]

Compound 47 o
Inhibitor 0.21 pM [16][18]
(Pyrazolone-based)

o Inhibits desuccinylase,
GW5074 Inhibitor [17]
not deacetylase

Compound 30 (1,4-

) o Activator ~5-fold activation [16]
dihydropyridine)

Experimental Protocols & Methodologies

Studying SIRT5 deacylase activity requires robust and specific assays. The choice of method
often depends on the experimental goal, such as high-throughput screening (HTS) for
modulators or detailed kinetic analysis.

Continuous Fluorogenic Deacylase Assay

This method is ideal for HTS and kinetic analysis. It relies on a synthetic peptide substrate
containing an acylated lysine and a fluorophore/quencher pair. SIRT5-mediated deacylation
renders the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the
peptide and separates the fluorophore from the quencher, resulting in a measurable increase in
fluorescence.

Prepare Reaction Mix:

- SIRT5 Enzyme
T tep Incubate at 37°C Step 2 Add ?:veliper SEI:)zyme
- Fluorogenic Substrate -g., Tryp:
- Buffer

Analyze Data:
- Calculate initial rates
- Determine ICso/ECso

Measure Fluorescence
(Kinetic or Endpoint)
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Click to download full resolution via product page

Caption: General workflow for a continuous fluorogenic SIRT5 assay.

Protocol Outline:

» Reagents: Purified recombinant human SIRT5, NAD+, acylated fluorogenic peptide substrate
(e.g., based on a CPS1 sequence), developer enzyme (trypsin), assay buffer (e.g., 50 mM
Tris, 137 mM NaCl, 2.7 mM KCI, 1 mM MgClz, pH 8.0).

e Procedure: a. Prepare a reaction mixture containing assay buffer, NAD+, and SIRT5 enzyme
in a microtiter plate. For inhibitor screening, add compounds at this stage. b. Initiate the
reaction by adding the fluorogenic substrate. c. Incubate the plate at 37°C. d. Add the
developer enzyme solution, which also serves to stop the SIRT5 reaction. e. Measure the
fluorescence intensity over time or at a fixed endpoint using a plate reader (e.g., EXEm =
340/460 nm).

o Data Analysis: Plot fluorescence versus time. The initial velocity of the reaction is
proportional to SIRTS activity. For inhibitor studies, calculate 1Cso values from dose-response

curves.

HPLC-Based Deacylase Assay

This is an endpoint assay that directly measures substrate turnover by separating the acylated
peptide substrate from the deacylated product using reverse-phase high-performance liquid
chromatography (HPLC).[19]

Protocol Outline:

o Reaction: Set up the deacylation reaction as described above but using a non-fluorescent
acylated peptide substrate.

o Termination: Stop the reaction at a specific time point by adding an acid (e.g., trifluoroacetic
acid) or a SIRTS5 inhibitor.

o Separation: Inject the sample into an HPLC system equipped with a C18 column.
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o Detection: Separate the acylated and deacylated peptides using a gradient of acetonitrile in
water. Monitor the elution profile by UV absorbance at ~214 nm.

» Quantification: Calculate the percentage of substrate conversion by integrating the peak
areas of the substrate and product. This method is highly quantitative but has lower
throughput than fluorescence-based assays.

Cellular Deacylation Assay

This method assesses SIRT5 activity on a specific target protein within a cellular context.
Protocol Outline:

o Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with
plasmids expressing a tagged version of the substrate protein. To modulate SIRT5 activity,
co-transfect with SIRT5-expressing plasmids or use SIRT5 knockout/knockdown cells or
treat with SIRT5 modulators.

o Cell Lysis: Harvest cells and prepare whole-cell or mitochondrial lysates.

e Immunoprecipitation (IP): Use an antibody against the tag on the substrate protein to
immunoprecipitate it from the lysate.

o Western Blotting: Elute the protein from the beads, separate it by SDS-PAGE, and transfer to
a membrane.

o Detection: Probe the membrane with a pan-acyl-lysine antibody (e.g., anti-succinyl-lysine) to
detect the acylation status of the substrate. A parallel blot with an antibody against the
substrate protein itself is used as a loading control. A decrease in the acyl-lysine signal upon
SIRT5 overexpression indicates deacylation.
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[https://www.benchchem.com/product/b11936878#understanding-the-nad-dependent-
deacylase-activity-of-sirt5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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